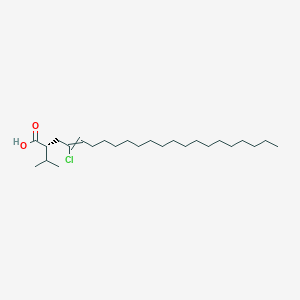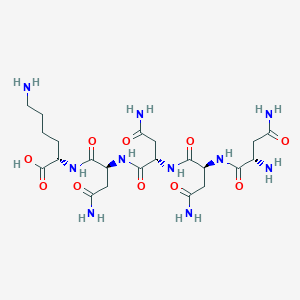
4,4'-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes two tetramethylcyclopentadienyl groups attached to a biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl typically involves the reaction of tetramethylcyclopentadienyl derivatives with biphenyl compounds under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the tetramethylcyclopentadienyl groups are introduced to the biphenyl core through a series of steps involving halogenated intermediates and organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include quinone derivatives, reduced biphenyl compounds, and various substituted biphenyl derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Organic Synthesis:
Wirkmechanismus
The mechanism by which 4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl exerts its effects is primarily through its ability to coordinate with transition metals. The tetramethylcyclopentadienyl groups provide a stable environment for metal coordination, facilitating various catalytic processes. The biphenyl core enhances the compound’s stability and electronic properties, making it an effective ligand in catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-dipyridyl: Another biphenyl derivative with tert-butyl groups instead of tetramethylcyclopentadienyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: Contains methoxy groups, offering different electronic properties and reactivity.
Uniqueness
4,4’-Bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-1,1’-biphenyl is unique due to its tetramethylcyclopentadienyl groups, which provide enhanced stability and coordination capabilities compared to other biphenyl derivatives. This makes it particularly valuable in catalysis and materials science applications.
Eigenschaften
CAS-Nummer |
494805-10-6 |
|---|---|
Molekularformel |
C30H34 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)-4-[4-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)phenyl]benzene |
InChI |
InChI=1S/C30H34/c1-17-18(2)22(6)29(21(17)5)27-13-9-25(10-14-27)26-11-15-28(16-12-26)30-23(7)19(3)20(4)24(30)8/h9-16,29-30H,1-8H3 |
InChI-Schlüssel |
VNFUNFRMYVTBDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4C(=C(C(=C4C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



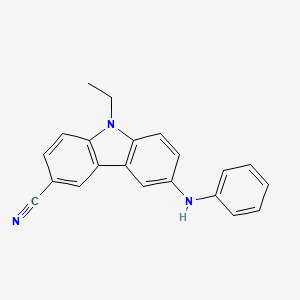
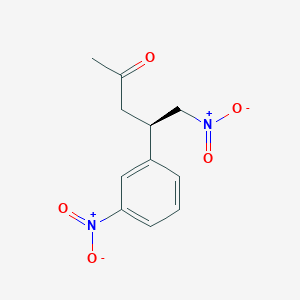
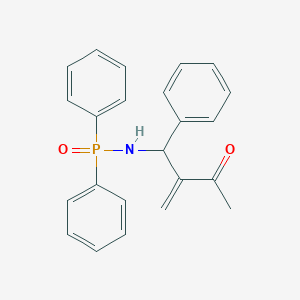
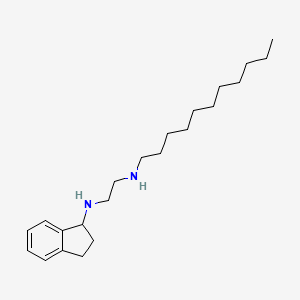


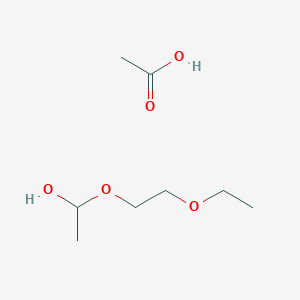
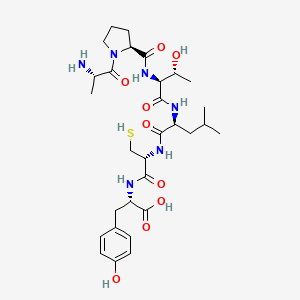
![Boranamine, 1-[4-(dimethylamino)phenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14231380.png)
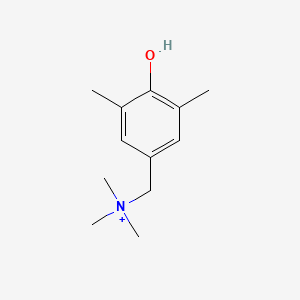
![N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14231389.png)
